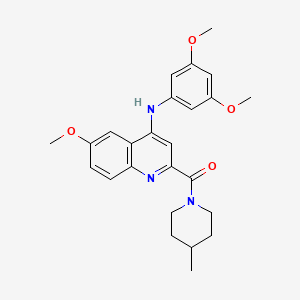

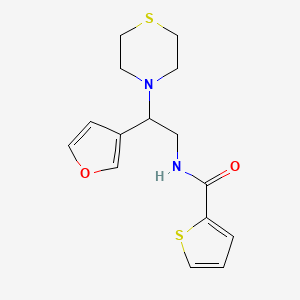

(1,3-二氧代异吲哚-2-基)甲基噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications in various fields. Paper describes the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophene-2-carboxylates through a solvent-free reaction involving nucleophilic substitution. This method yields the desired products in 70–75% yield, indicating a relatively efficient process. Similarly, paper outlines the synthesis of polycyclic and multi-substituted thiophene derivatives using a SmI2-promoted three-component coupling reaction, followed by oxidative and dehydration steps to produce various functionalized thiophenes.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and potential applications. While the papers do not directly analyze the structure of (1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate, they do provide information on related compounds. For instance, paper discusses the synthesis of 4,5-diacylthiophene-2-carboxylates and their subsequent elaboration to pyridazine-fused thiophenes, which suggests a degree of structural complexity and the possibility of creating polycyclic systems.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. Paper explores the reactions of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols, leading to the formation of thiophene-2,4-diols and subsequent O-alkylation and alkaline hydrolysis to produce 3,5-dialkoxythiophene-2-carboxylic acids. This demonstrates the reactivity of thiophene carboxylates and their ability to form diverse products. Paper also shows the reactivity of thiophene derivatives, including oxidative fragmentation and intramolecular Friedel–Crafts alkylations, which are useful for constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Although the papers provided do not detail the specific properties of (1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate, they do imply that the synthesized thiophene derivatives possess characteristics that could be leveraged in material science and organic synthesis. For example, the presence of various functional groups, as seen in the synthesized compounds in papers and , would affect properties such as solubility, boiling and melting points, and reactivity.

科学研究应用

有机合成和化学官能化

一项重要的应用涉及在有机合成中使用噻吩衍生物,特别是在由二碘钐促进的远距离官能化反应中。这种方法允许噻吩结合化合物与醛、酮和共轭酯进行区域选择性反应,从而促进具有远程官能团的长链酯的合成。此类合成策略已应用于生产抗关节炎药剂、虫胶成分和孢子萌发抑制剂,突出了这些化合物在合成复杂有机分子中的效用 (Yang et al., 2000).

材料科学和半导体应用

在材料科学中,噻吩衍生物被用于开发聚合物半导体。例如,噻吩的共聚物在薄膜晶体管中表现出稳定的电子传输性能,展示了这些材料在电子和光伏应用中的潜力。这与 n 型有机薄膜晶体管的制造尤为相关,n 型有机薄膜晶体管是柔性和轻型电子设备开发中的关键部件 (Zhuangqing Yan et al., 2013).

抗菌和抗癌剂

此外,人们已经探索了具有噻吩部分的邻苯二甲酰亚胺衍生物的合成,以了解其作为抗菌和抗癌剂的潜力。通过二硫代氨基甲酸酯间隔基将噻吩与邻苯二甲酰亚胺结合,得到了对癌细胞表现出有希望的活性的化合物。这种方法强调了噻吩衍生物在药物化学中的多功能性,为治疗剂的开发提供了新途径 (Shams A. Nadhum & M. H. Mohammed, 2020).

环境传感和修复

已经构建了基于噻吩的金属有机骨架 (MOF) 用于环境传感和农药去除。这些 MOF 对环境污染物(包括 Hg(II)、Cu(II) 和 Cr(VI))表现出高选择性和灵敏度,证明了它们作为发光传感材料检测有害物质的潜力。此外,它们从废液中捕获和去除农药的能力突出了它们在环境修复工作中的适用性 (Yang Zhao et al., 2017).

未来方向

The future directions for the research on “(1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicinal chemistry and material science .

属性

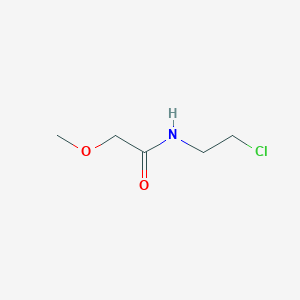

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-19-14(18)11-6-3-7-20-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTHLSCUZVFCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)

![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)